molecular formula C16H16Cl3N B563604 (1S,4R)-N-Desmethyl Sertraline Hydrochloride CAS No. 675126-07-5

(1S,4R)-N-Desmethyl Sertraline Hydrochloride

Cat. No.: B563604
CAS No.: 675126-07-5
M. Wt: 328.661
InChI Key: YKXHIERZIRLOLD-VAGBGMFXSA-N
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Description

(1S,4R)-N-Desmethyl Sertraline Hydrochloride is a chiral compound derived from Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is characterized by its specific stereochemistry, which plays a crucial role in its pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-N-Desmethyl Sertraline Hydrochloride typically involves the reduction of Sertraline to remove the N-methyl group. This can be achieved through various chemical reactions, including catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-N-Desmethyl Sertraline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: As mentioned, reduction is a key step in its synthesis.

    Substitution: This reaction can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(1S,4R)-N-Desmethyl Sertraline Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Sertraline and its metabolites.

    Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research focuses on its pharmacological properties and potential therapeutic uses beyond its role as an antidepressant.

    Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Sertraline: The parent compound, widely used as an antidepressant.

    N-Desmethyl Sertraline: Another metabolite of Sertraline with similar pharmacological properties.

    Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.

Uniqueness

(1S,4R)-N-Desmethyl Sertraline Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacological activity and binding affinity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-VAGBGMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675813
Record name (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675126-07-5
Record name (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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